4-acetyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Description

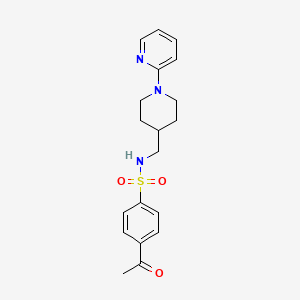

4-acetyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 4-acetyl group on the benzene ring and a piperidin-4-ylmethyl moiety substituted with a pyridin-2-yl group. This compound belongs to a class of sulfonamides known for their diverse pharmacological activities, including receptor antagonism and enzyme inhibition. The pyridine-substituted piperidine moiety may contribute to conformational rigidity and improved receptor affinity .

Properties

IUPAC Name |

4-acetyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c1-15(23)17-5-7-18(8-6-17)26(24,25)21-14-16-9-12-22(13-10-16)19-4-2-3-11-20-19/h2-8,11,16,21H,9-10,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGLXBPGJOWSEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the piperidine derivative, followed by the introduction of the pyridinyl group. The final steps involve the sulfonation of the benzene ring and the acetylation of the amine group.

Piperidine Derivative Synthesis: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

Pyridinyl Group Introduction: The pyridinyl group is introduced via a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.

Sulfonation and Acetylation: The benzene ring is sulfonated using reagents like sulfur trioxide or chlorosulfonic acid, followed by acetylation of the amine group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH-) serves as an electrophilic site for nucleophilic attack. Key reactions include:

The piperidine nitrogen (tertiary amine) may also undergo alkylation, though steric hindrance from the pyridin-2-yl group limits reactivity .

Oxidation and Reduction

The acetyl group (-COCH₃) and pyridine ring are primary sites for redox transformations:

Oxidation

-

Acetyl to Carboxylic Acid : Strong oxidizing agents (e.g., KMnO₄, H₂SO₄) convert the acetyl group to a carboxylic acid (-COOH).

-

Pyridine Ring : Under harsh conditions (e.g., H₂O₂, Fe³⁺), pyridine may form N-oxide derivatives .

Reduction

-

Piperidine Ring : Catalytic hydrogenation (H₂, Pd/C) reduces unsaturated bonds but is irrelevant here due to the saturated piperidine.

-

Sulfonamide Group : LiAlH₄ reduces sulfonamide to thioether (-S-), though this is rarely utilized due to competing side reactions .

Acylation and Esterification

The acetyl group participates in classical carbonyl chemistry:

| Reaction | Conditions | Outcome |

|---|---|---|

| Esterification | ROH, H₂SO₄ (Fischer-Speier) | Acetyl → ester (-COOR) |

| Schiff Base Formation | Primary amines, reflux in ethanol | Imine derivatives (C=N-R) |

Piperidine Ring Functionalization

The piperidine nitrogen can undergo:

-

Quaternization : Reaction with methyl iodide forms a quaternary ammonium salt, enhancing water solubility .

-

Complexation : Coordination with transition metals (e.g., Pd, Cu) via the lone pair on nitrogen, relevant in catalytic applications .

Pyridine Ring Reactivity

-

Metalation : Directed ortho-metalation (e.g., LDA, -78°C) introduces substituents at the 3-position .

-

Nucleophilic Aromatic Substitution : Activated positions may react with strong nucleophiles (e.g., NH₂⁻) under high temperatures .

Comparative Reactivity of Structural Analogs

Data from related compounds highlight trends:

Stability and Side Reactions

Scientific Research Applications

4-acetyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-acetyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues :

4-Acetyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide (): Structural differences: Replaces the pyridin-2-yl group with a pyridazine ring and a 4-methylpiperidine. Implications: Pyridazine’s reduced aromaticity compared to pyridine may alter π-π stacking interactions.

3-Chloro-N-({1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)benzenesulfonamide (15) (): Structural differences: Contains a 3-chloro substituent on the benzene ring and a dihydrobenzofuran-linked piperidine. Reported yield: 83% (vs.

4-Fluoro-N-[(1-{2-[(2,2,2-trifluoroethoxy)phenoxy]ethyl}piperidin-4-yl)methyl]benzenesulfonamide (8) (): Structural differences: Features a 4-fluoro substituent and a trifluoroethoxy-phenoxyethyl side chain. Implications: Fluorine atoms improve metabolic stability and membrane permeability. The trifluoroethoxy group introduces strong electron-withdrawing effects, which may enhance receptor binding compared to the acetyl group in the target compound .

Physicochemical Properties

Key observations :

- The target compound’s acetyl group may lower melting points compared to halogenated analogues (e.g., 175–178°C in ) due to reduced crystallinity .

- Yields for structurally complex analogues (e.g., 28% in ) are generally lower than simpler derivatives (67–83% in ), highlighting synthetic challenges in introducing heterocycles .

Biological Activity

The compound 4-acetyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a derivative of benzenesulfonamide, which has garnered attention for its potential biological activities, particularly in oncology and antimicrobial applications. This article synthesizes available research findings on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Recent studies have indicated that this compound may exert its biological effects through several pathways:

- Ferroptosis Induction : Research indicates that the compound can induce ferroptosis in tumor cells. This is characterized by increased lipid peroxidation and reactive oxygen species (ROS) production, leading to cell death. The mechanism involves the inhibition of the NRF2 pathway, which is crucial for cellular antioxidant defense .

- Inhibition of Tumor Cell Proliferation : In vitro studies have demonstrated that the compound significantly inhibits tumor cell proliferation and migration. This was assessed using MTT assays and scratch assays, revealing a potential application in cancer therapy .

- Cell Cycle Arrest : The compound has been shown to affect cell cycle progression by modulating key regulatory proteins such as cyclin B1 and p53. This suggests a mechanism where the compound could halt tumor growth by preventing cells from progressing through the cell cycle .

Antitumor Activity

A summary of findings related to the antitumor activity of this compound is presented in Table 1 below.

Case Studies

- Case Study on Tumor Cell Lines : In a study conducted at Guangdong Medical University, treatment with the compound resulted in reduced proliferation rates in several tumor cell lines, including HepG2 and A549. The study utilized flow cytometry to measure apoptosis levels and found that treatment led to significant increases in ROS levels and lipid peroxidation markers .

- Structure-Activity Relationship (SAR) : A comparative analysis of various piperidine derivatives highlighted that modifications to the piperidine ring and sulfonamide group significantly influenced biological activity. Compounds with electron-withdrawing groups exhibited enhanced antitumor efficacy compared to their electron-donating counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.